molecular formula C9H9NO3S B3045367 Tosylmethylisocyanate CAS No. 10564-55-3

Tosylmethylisocyanate

Cat. No.: B3045367
CAS No.: 10564-55-3
M. Wt: 211.24 g/mol
InChI Key: IAYSDKUKIIYRRA-UHFFFAOYSA-N
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Description

Tosylmethylisocyanate, also known as p-toluenesulfonylmethyl isocyanide, is an organic compound with the formula CH₃C₆H₄SO₂CH₂NC. It is a colorless solid that is odorless, unlike many other isocyanides. This compound is widely recognized for its versatility in organic synthesis, particularly in the formation of various heterocycles through the Van Leusen reaction .

Safety and Hazards

Tosylmethylisocyanate may cause an allergic skin reaction, serious eye damage, and may be harmful if inhaled . It is harmful if swallowed and in contact with skin . It causes skin irritation .

Future Directions

Tosylmethylisocyanate has proved as a powerful and versatile synthon and is used in the synthesis of a broad range of heterocycles having pharmacological interest . It is also utilized for regio, chemo, and stereoselective synthesis and production of sulfones and sulfinates . Various new catalysts and novel methodologies were explored due to the enormous use of this reagent .

Preparation Methods

Tosylmethylisocyanate is typically prepared through a two-step reaction starting from sodium p-toluenesulfinate. The process involves the dehydration of the related formamide derivative, resulting in a high-yield (72.3%) and high-purity (98.5%) product . The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Tosylmethylisocyanate undergoes a variety of chemical reactions, making it a valuable reagent in organic synthesis. Some of the key reactions include:

Common reagents and conditions used in these reactions include bases like t-BuOK, n-BuLi, and solvents such as DMSO and MeOH. The major products formed from these reactions are often heterocyclic compounds, which are valuable in various fields of research and industry.

Properties

IUPAC Name

1-(isocyanatomethylsulfonyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-8-2-4-9(5-3-8)14(12,13)7-10-6-11/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYSDKUKIIYRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CN=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472693
Record name tosylmethylisocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10564-55-3
Record name tosylmethylisocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isocyanatomethanesulfonyl-4-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tosylmethylisocyanate
Reactant of Route 2
Tosylmethylisocyanate
Reactant of Route 3
Reactant of Route 3
Tosylmethylisocyanate
Reactant of Route 4
Tosylmethylisocyanate
Reactant of Route 5
Reactant of Route 5
Tosylmethylisocyanate
Reactant of Route 6
Reactant of Route 6
Tosylmethylisocyanate

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